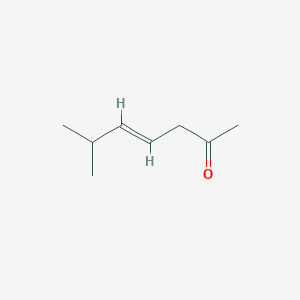![molecular formula C18H17ClN4O4 B011137 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide CAS No. 6486-26-6](/img/structure/B11137.png)
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide, also known as CNOB, is a chemical compound that has gained attention due to its unique properties and potential applications in scientific research. CNOB is a member of the class of azo compounds, which are widely used in various fields, including chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is complex and not fully understood. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is known to bind to proteins and nucleic acids, which can alter their structure and function. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide can also undergo photoactivation, which can lead to the release of reactive oxygen species and the generation of free radicals. The exact mechanism of action of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide depends on the specific application and experimental conditions.
Effets Biochimiques Et Physiologiques
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In biochemistry, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to alter protein-ligand interactions and enzyme kinetics. In cell biology, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to affect intracellular signaling pathways and protein trafficking. In neuroscience, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to affect neuronal activity and synaptic plasticity. The exact biochemical and physiological effects of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide depend on the specific application and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has several advantages for lab experiments, including its ability to bind to proteins and nucleic acids, its fluorescence properties, and its potential as a photoactivatable compound. However, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide also has several limitations, including its complex synthesis method, its potential toxicity, and its potential for non-specific binding. Careful control of experimental conditions and the use of appropriate controls are essential for the accurate interpretation of results.
Orientations Futures
There are several future directions for the use of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide in scientific research. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the development of new applications for 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide, such as in drug discovery and development. Additionally, the use of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide in combination with other compounds and techniques, such as optogenetics and CRISPR-Cas9, could lead to new insights into cellular and molecular processes. Overall, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has the potential to be a valuable tool for scientific research in various fields.
Méthodes De Synthèse
The synthesis of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide involves a series of chemical reactions starting from 4-chloro-2-nitroaniline and 2,4-dimethylphenyl isocyanide. The reaction proceeds through a diazo coupling reaction to form the azo compound, which is then subjected to a Friedel-Crafts acylation reaction to yield the final product, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide. The synthesis of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is a complex process that requires expertise in organic chemistry and careful control of reaction conditions.
Applications De Recherche Scientifique
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been widely used in scientific research due to its unique properties, including its ability to bind to proteins and nucleic acids, its fluorescence properties, and its potential as a photoactivatable compound. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used in various fields, including biochemistry, cell biology, and neuroscience. In biochemistry, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study protein-ligand interactions and enzyme kinetics. In cell biology, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study intracellular signaling pathways and protein trafficking. In neuroscience, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study neuronal activity and synaptic plasticity.
Propriétés
Numéro CAS |
6486-26-6 |
|---|---|
Nom du produit |
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide |
Formule moléculaire |
C18H17ClN4O4 |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-6-14(11(2)8-10)20-18(25)17(12(3)24)22-21-15-7-5-13(19)9-16(15)23(26)27/h4-9,17H,1-3H3,(H,20,25) |
Clé InChI |
GPZGURVRGFCPNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Autres numéros CAS |
6486-26-6 |
Synonymes |
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide; 2-[(4-chloro-2-nitrophenyl)azo]-n-(2,4-dimethylphenyl)-3-oxo-butanamid; 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxo-Butanamide; Butanamide, 2-[(4-chloro-2-nitrophen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



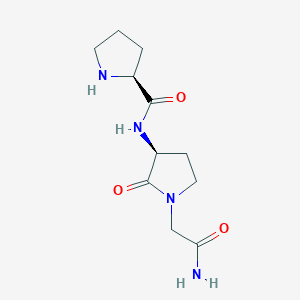
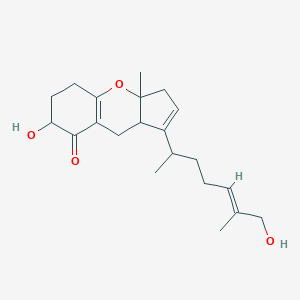
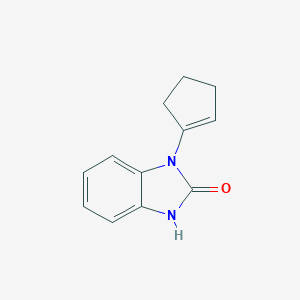
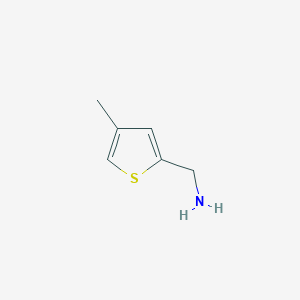
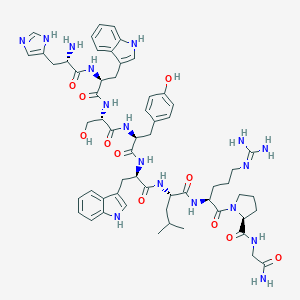
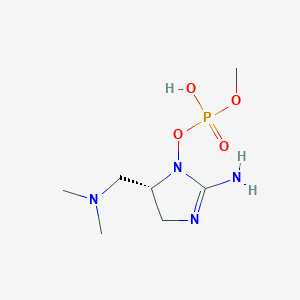
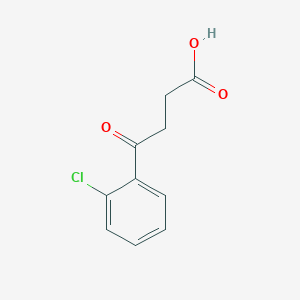

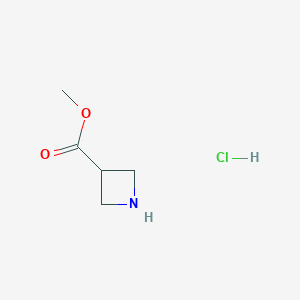
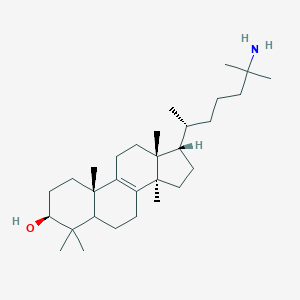
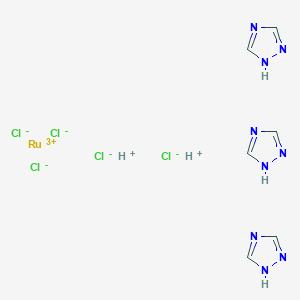
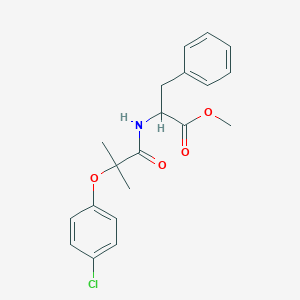
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
